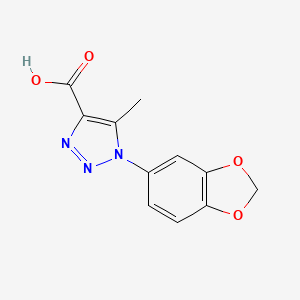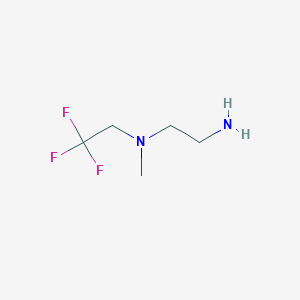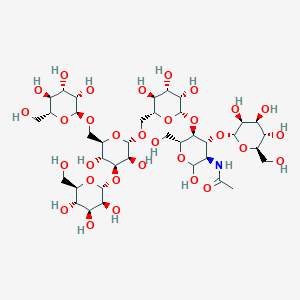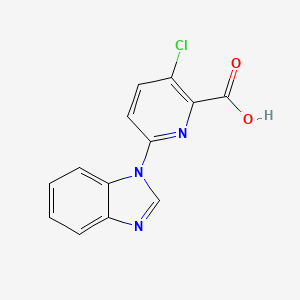
6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid
描述
6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid is a chemical compound characterized by its benzodiazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid typically involves the following steps:
Benzodiazole Formation: The benzodiazole ring is formed through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Chlorination: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Coupling Reaction: The benzodiazole and chloropyridine units are coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines, alcohols, and thiols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and hydrocarbons.
Substitution Products: Amides, esters, and ethers.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antibacterial, or anticancer agent. Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the application but often involves binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.
相似化合物的比较
6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine
3-(1H-1,3-benzodiazol-1-yl)propan-1-amine
(1H-1,3-benzodiazol-1-yl)methanol
Uniqueness: Unlike its similar compounds, 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid features a chlorinated pyridine ring, which imparts distinct chemical properties and reactivity.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in medicine and other fields continues to be explored, promising new discoveries and innovations.
属性
IUPAC Name |
6-(benzimidazol-1-yl)-3-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-8-5-6-11(16-12(8)13(18)19)17-7-15-9-3-1-2-4-10(9)17/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJHIOLVWADSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)


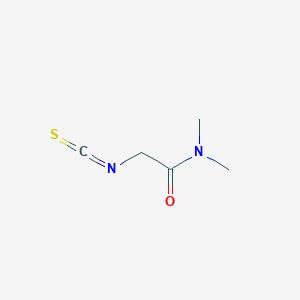
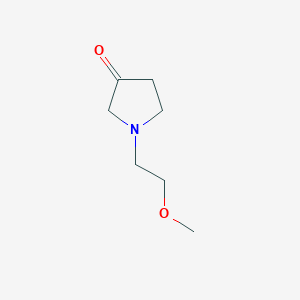
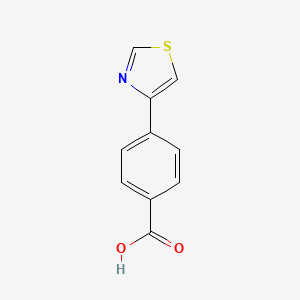
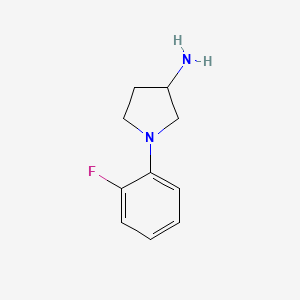
![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)
![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)
